2-Ethylidenehexanal

stereochemistry isomer purity quality control

2-Ethylidenehexanal (CAS 87745-65-1), also designated as (2E)-2-ethylidenehexanal or 2-butylbut-(2E)-enal, is a C8 medium-chain α,β-unsaturated aliphatic aldehyde with molecular formula C8H14O and molecular weight 126.20 g/mol. It is classified as a monounsaturated fatty aldehyde and carries the FEMA GRAS designation number 3392, JECFA number 1214, and EU FLAVIS number 05.105.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 87745-65-1
Cat. No. B12763993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylidenehexanal
CAS87745-65-1
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCC(=CC)C=O
InChIInChI=1S/C8H14O/c1-3-5-6-8(4-2)7-9/h4,7H,3,5-6H2,1-2H3/b8-4+
InChIKeyRAPHJZMCZKGDSB-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylidenehexanal (CAS 87745-65-1): Stereochemically Defined α,β-Unsaturated Aldehyde for Flavor and Fragrance Procurement


2-Ethylidenehexanal (CAS 87745-65-1), also designated as (2E)-2-ethylidenehexanal or 2-butylbut-(2E)-enal, is a C8 medium-chain α,β-unsaturated aliphatic aldehyde with molecular formula C8H14O and molecular weight 126.20 g/mol [1]. It is classified as a monounsaturated fatty aldehyde [2] and carries the FEMA GRAS designation number 3392, JECFA number 1214, and EU FLAVIS number 05.105 [3]. The (2E)-isomer represented by CAS 87745-65-1 is the stereochemically resolved form, with a regulatory specification of 90% (E)-isomer and 5% (Z)-isomer in the material of commerce [4]. Its primary established use is as a flavoring agent imparting cooked, roasted, and sweet nutty sensory characteristics to foodstuffs, with additional utility in perfume and tobacco flavoring compositions as documented in US Patent 3,914,451 [5]. It should be noted that published primary research literature on this compound is sparse; the FooDB entry (FDB016147) explicitly states that very few articles have been published on 2-ethylidenehexanal [6].

Why 2-Ethylidenehexanal (CAS 87745-65-1) Cannot Be Interchanged with Generic α,β-Unsaturated Aldehydes


Procurement decisions for 2-ethylidenehexanal require recognition that this compound occupies a distinct position within the α,β-unsaturated aldehyde class that generic substitution cannot satisfy. First, CAS 87745-65-1 represents the stereochemically defined (2E)-isomer, with a regulatory specification of 90% (E):5% (Z) isomer ratio [1]; the mixed-isomer product (CAS 25409-08-9) lacks this stereochemical resolution. Second, the compound is assigned to Cramer Structural Class III with a Threshold of Toxicological Concern (TTC) of only 90 μg/person/day, in contrast to structurally similar aldehydes such as 2-methylpent-2-enal (FL-no: 05.090) and 2-methyloct-2-enal (FL-no: 05.126), which fall into Class I with a TTC of 1,800 μg/person/day — a 20-fold difference that directly impacts safety assessment requirements and cost of regulatory compliance [2]. Third, its modified Theoretical Added Maximum Daily Intake (mTAMDI) of 1,700 μg/person/day exceeds its class TTC by a factor of approximately 18.9, meaning that regulatory authorities require more detailed use-level data for this substance than for Class I analogs whose mTAMDI falls within their TTC [3]. Fourth, its sensory profile — cooked, roasted, sweet nutty — is mechanistically and organoleptically distinct from the green, grassy, or fruity profiles of simpler aldehydes such as (E)-2-hexenal, hexanal, and 2-methylpent-2-enal, making direct sensory substitution impossible without reformulation [4].

Quantitative Comparative Evidence for 2-Ethylidenehexanal (CAS 87745-65-1) Versus Closest Analogs


E/Z Isomer Stereochemical Specification: CAS 87745-65-1 vs. Mixed-Isomer CAS 25409-08-9

2-Ethylidenehexanal procured under CAS 87745-65-1 is the stereochemically defined (2E)-isomer, whereas the more commonly cited CAS 25409-08-9 refers to the unspecified or mixed-isomer form. The EFSA/JECFA joint specification explicitly states that the material of commerce should be identified as 2-butylbut-(2E)-enal with CAS 87745-65-1, with a defined isomer composition of 90% (E)-isomer and 5% (Z)-isomer [1]. This level of stereochemical specification at the CAS level is unusual among flavor aldehydes and provides a verifiable quality attribute for procurement: the (2E)-isomer product (CAS 87745-65-1) carries FDA UNII C09PCM2QXX, while the (2Z)-isomer carries a distinct UNII (P753D0PG2O), enabling unambiguous regulatory identification and traceability [2].

stereochemistry isomer purity quality control regulatory specification

Cramer Structural Class III Classification: 20-Fold More Restrictive TTC than Class I Structural Analogs

In the EFSA Flavouring Group Evaluation 72 Revision 2 (FGE.72Rev2), 2-butylbut-2-enal (FL-no: 05.105) is assigned to Cramer Structural Class III, carrying a Threshold of Toxicological Concern (TTC) of 90 μg/person/day [1]. This is in marked contrast to several structurally related α,β-unsaturated aldehydes evaluated in the same FGE that fall into Class I with a TTC of 1,800 μg/person/day, including 2-methylpent-2-enal (FL-no: 05.090), 2-methyloct-2-enal (FL-no: 05.126), and 4-methylpent-2-enal (FL-no: 05.114) [2]. The Class III assignment, determined using the OECD QSAR Toolbox (version 4.3.1), indicates that 2-ethylidenehexanal carries a 20-fold more conservative default safety threshold than its Class I peers [2].

toxicology Cramer classification TTC regulatory safety risk assessment

MSDI Intake Values: 2-Ethylidenehexanal Has the Lowest Reported EU Poundage Among FGE.72 Class III Aldehydes

The Maximised Survey-derived Daily Intake (MSDI) for 2-butylbut-2-enal (FL-no: 05.105) in the EU is reported as 0.02 μg/capita/day, the lowest among all Class III aldehydes in FGE.72Rev2 and approximately 596-fold lower than 2-methylpent-2-enal (FL-no: 05.090) at 11.93 μg/capita/day [1]. Among its Class III peers, 2-ethylhept-2-enal (FL-no: 05.033) has an MSDI-EU of 0.12 μg/capita/day (6× higher), and 2-isopropyl-5-methylhex-2-enal (FL-no: 05.107) has an MSDI-EU of 3.90 μg/capita/day (195× higher) [1]. The US MSDI for FL-no: 05.105 is 0.01 μg/capita/day, which is also the lowest reported value among all substances in the table [1]. This extremely low poundage-based intake estimate reflects limited commercial use volume, which has implications for supply chain reliability, batch consistency, and cost.

dietary intake MSDI poundage data exposure assessment flavor regulation

mTAMDI Exceeds TTC by 18.9-Fold: Regulatory Data Gap Requiring Additional Use-Level Documentation

For 2-butylbut-2-enal (FL-no: 05.105), the modified Theoretical Added Maximum Daily Intake (mTAMDI) estimate is 1,700 μg/person/day, while its Cramer Class III TTC is 90 μg/person/day [1]. This yields a mTAMDI-to-TTC ratio of approximately 18.9, meaning the estimated intake based on proposed use levels substantially exceeds the default safety threshold. The EFSA Panel explicitly identified this as a data gap: 'For four substances, the modified Theoretical Added Maximum Daily Intake (mTAMDI) intake estimates are equal to ([FL-no: 05.090]) or above ([FL-no: 05.107, 05.105, 05.033]) the TTC for their structural class. Therefore, for these 25 substances more detailed data on uses and use levels should be provided in order to refine their exposure assessments and to finalise their safety evaluations' [2]. In contrast, 2-methylpent-2-enal (FL-no: 05.090, Class I) with mTAMDI of 1,800 μg/person/day exactly equals its TTC of 1,800, and Class I analogs such as 2-methyloct-2-enal (FL-no: 05.126, mTAMDI 1,700 vs. TTC 1,800) fall below their TTC [1].

mTAMDI exposure margin regulatory data gap use levels EFSA compliance

Sensory Profile Differentiation: Roasted/Nutty vs. Green/Grassy of (E)-2-Hexenal and 2-Methylpent-2-enal

2-Ethylidenehexanal is characterized by a cooked, roasted aroma with sweet nutty flavor notes, as documented in the FEMA GRAS listing (flavor profile: 'Nuts') [1], the JECFA specification ('cooked or roasted aroma') , and US Patent 3,914,451 describing 'sweet, light roasted, weak fatty, especially hazelnut-like taste notes' [2]. This roasted/nutty sensory profile is mechanistically distinct from that of the smaller α,β-unsaturated aldehyde (E)-2-hexenal (CAS 6728-26-3), which exhibits a 'strong, fruity-green, vegetable-like odor' with a green/grassy descriptor and an odor threshold reported at approximately 0.25 ppb in air [3]. Similarly, 2-methylpent-2-enal (CAS 623-36-9) is described as having a 'powerful and diffusive, gassy-green and slightly fruity odor of poor tenacity' . The structural basis for this sensory divergence lies in the ethylidene branching at the C2 position combined with the C4 butyl chain in 2-ethylidenehexanal, which alters volatility and receptor interactions compared to the linear or shorter-branched analogs. Quantitatively, 2-ethylidenehexanal is typically evaluated at 10.00% in dipropylene glycol for odor assessment, producing the characteristic roasted note .

sensory science organoleptic profile flavor chemistry odor descriptor application specificity

Physicochemical Property Differentiation: Specific Gravity and logP vs. (E)-2-Hexenal

The physicochemical profile of 2-ethylidenehexanal provides additional dimensions for quality verification and formulation differentiation. The experimentally specified specific gravity range for the commercial product is 1.449–1.459 at 20°C with a refractive index of 1.447–1.453 , while (E)-2-hexenal has a density of 0.846 g/mL at 25°C and a refractive index of n20/D 1.446 . The ACD/LogP for 2-ethylidenehexanal is 2.66 , compared to a reported logP of approximately 1.54 for (E)-2-hexenal . The boiling point at reduced pressure is reported as 50°C at 13.5 mm Hg (commercial specification) or 65°C at 9 Torr , versus 47°C at 17 mm Hg for (E)-2-hexenal . The minimum assay specification is ≥97% (GC) with an acid value maximum of 3 . These properties reflect the higher molecular weight (126.20 vs. 98.14 g/mol) and the additional methylene units and branching in 2-ethylidenehexanal, which confer lower volatility and higher lipophilicity compared to the smaller analog, with implications for flavor release kinetics and formulation behavior in both aqueous and oil-based matrices.

physicochemical properties specific gravity logP formulation quality control

Validated Application Scenarios for 2-Ethylidenehexanal (CAS 87745-65-1) Based on Quantitative Evidence


Nutty and Roasted Flavor Formulations for Food Products (0.015%–10% Use Range)

Procurement of 2-ethylidenehexanal is indicated for food flavor compositions requiring sweet, light roasted, weak fatty, and hazelnut-like taste notes. US Patent 3,914,451 establishes use levels ranging from approximately 0.015% up to about 10% by weight of the total flavoring composition, with specific foodstuff applications including baked goods, confectionery, beverages, and savory products [1]. The FEMA GRAS designation (FEMA 3392) and JECFA 'No safety concern at current levels of intake' determination (2003, Session 61) provide the regulatory foundation for food use [2]. The compound is listed in the FDA EAFUS database with technical effects as 'FLAVOR ENHANCER, FLAVORING AGENT OR ADJUVANT' [3]. However, procurers should note the EFSA FGE.72Rev2 finding that the mTAMDI of 1,700 μg/person/day exceeds the Class III TTC of 90 μg/person/day, and that 'more detailed data on uses and use levels should be provided in order to refine their exposure assessments' — this is particularly relevant for EU-market products [4].

Tobacco Flavor Enhancement: Hazelnut and Rum Notes at 100–500 ppm

US Patent 3,914,451 describes the use of 2-butyl-2-butenal to impart sweet rum notes and enhanced hazelnut flavor to tobacco compositions. The patent specifies that satisfactory results are obtained when the proportion by weight of 2-butyl-2-butenal to smoking tobacco material is between 100 ppm and 500 ppm (0.01%–0.05%) for general flavor enhancement, and between approximately 50 ppm and 150 ppm (0.002%–0.015%) specifically for hazelnut flavor potentiation [1]. An exemplified cigarette preparation used a 20% ethyl alcohol solution of 2-butyl-2-butenal applied to domestic burley tobacco at 500 ppm by weight on a dry basis [1]. This application scenario leverages the compound's unique roasted/hazelnut sensory profile that is structurally inaccessible to green/fruity aldehydes such as (E)-2-hexenal.

Perfume and Fragrance Compositions: Green-Fruity Lavender Accords at 0.05%–0.8%

In fragrance applications, 2-ethylidenehexanal provides green, slight fruity notes that contribute to lavender perfume formulations. Patent data indicate that perfume compositions containing as little as 0.3% of 2-butyl-2-butenal or even less (e.g., 0.05%) can impart the desired scent character to soaps, cosmetics, and other perfumed products, with amounts ranging up to 5% of the fragrance components depending on the formulation [1]. For lavender perfume formulations specifically, the patent indicates that generally no more than 0.8% of 2-butyl-2-butenal based on the ultimate end product is required [1]. Additionally, as little as 100 parts per million (0.01%) will suffice to impart a 'low keyed green, fruity character' recognized as a key odor characteristic of lavender perfume compositions [2]. This dual functionality — roasted/nutty in flavor applications and green/fruity in fragrance applications — is a distinctive feature of this compound across product categories.

Regulatory-Compliant Flavor Procurement Requiring Stereochemical Traceability (EU and US Markets)

For regulatory submissions requiring precise substance identification, procurement of the stereochemically defined CAS 87745-65-1 product (rather than the mixed-isomer CAS 25409-08-9) provides unambiguous traceability. The EFSA/JECFA specification of 90% (E):5% (Z) isomer ratio [1] and the distinct FDA UNII identifier C09PCM2QXX for the (2E)-isomer [2] enable precise dossier documentation. This is particularly relevant given that the EFSA FGE.72Rev2 evaluation flagged 2-butylbut-2-enal (FL-no: 05.105) among substances requiring additional use-level data [3], and the FGE.201Rev1 evaluation placed this compound within a subgroup (1.1.2 of FGE.19) for which genotoxicity clarification was requested using the Comet assay [4]. Procurers preparing EFSA or FDA submissions should ensure the CAS number, isomer specification, and UNII are correctly documented to avoid regulatory delays.

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